molecular formula C8H15F2N B1457632 2-(3,3-Difluorocyclohexyl)ethan-1-amine CAS No. 1546282-45-4

2-(3,3-Difluorocyclohexyl)ethan-1-amine

Cat. No.: B1457632
CAS No.: 1546282-45-4
M. Wt: 163.21 g/mol
InChI Key: QQSZTEMUOQDMGC-UHFFFAOYSA-N
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Description

2-(3,3-Difluorocyclohexyl)ethan-1-amine (CAS 1545252-98-9) is a chiral amine building block of significant interest in pharmaceutical research and drug discovery. The compound features a cyclohexane ring system bearing geminal difluoro substituents at the 3-position, which can dramatically influence the molecule's conformation, metabolic stability, and electronic properties, making it a valuable scaffold for designing bioactive molecules . The primary amine-terminated ethyl chain provides a flexible handle for further synthetic elaboration, allowing researchers to conjugate this fragment to various pharmacophores. This di-fluoro substituted cyclohexyl scaffold is extensively utilized in medicinal chemistry, particularly in the synthesis of complex molecules for investigating new therapeutic agents. Its structural features are commonly found in compounds studied as antagonists for enzymes like indoleamine-2,3-dioxygenase (IDO), a target in oncology immunotherapy . The incorporation of fluorine atoms is a well-established strategy to modulate a molecule's lipophilicity, membrane permeability, and overall pharmacokinetic profile. The specific stereochemistry and fluorine positioning on the cyclohexyl ring can be critical for achieving optimal binding affinity with biological targets . Researchers employ this amine in various transformations, including amide bond formation, reductive amination, and nucleophilic substitution, to create diverse chemical libraries for biological screening . It serves as a key intermediate in the development of potential treatments for cancer, neurodegenerative diseases, and other disorders . As with all reagents of this nature, 2-(3,3-Difluorocyclohexyl)ethan-1-amine is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(3,3-difluorocyclohexyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N/c9-8(10)4-1-2-7(6-8)3-5-11/h7H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSZTEMUOQDMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Difluorocyclohexyl-Containing Nitriles

A common synthetic route involves preparing a nitrile intermediate bearing the 3,3-difluorocyclohexyl moiety attached to an ethanenitrile group, which is then reduced to the corresponding primary amine.

  • Step 1 : Synthesis of 2-(3,3-difluorocyclohexyl)acetonitrile via nucleophilic substitution or other suitable methods.
  • Step 2 : Reduction of the nitrile using lithium aluminum hydride (LiAlH4) in anhydrous ether solvents, followed by acidic work-up to yield 2-(3,3-difluorocyclohexyl)ethan-1-amine.

This method is advantageous due to the high selectivity for primary amines and preservation of the difluorocyclohexyl ring.

Vicinal Difunctionalization of Activated Alkenes

A more recent and innovative method involves the use of trifluoropropenyliodonium salts as activated alkene synthons that can be difunctionalized with two different nucleophiles, including amines, to generate fluorinated ethylene amines.

  • The reaction proceeds via in situ formation of aziridinium intermediates, which undergo regioselective ring opening favoring the C-3 position due to electronic effects of the trifluoromethyl group.
  • By controlling reaction parameters such as addition time, concentration, and temperature, selective synthesis of 2-(3,3-difluorocyclohexyl)ethan-1-amine derivatives can be achieved with high efficiency and broad substrate scope.

This method is particularly useful for synthesizing structurally diverse fluorinated amines under mild, transition metal-free conditions.

Palladium-Catalyzed Cross-Coupling

In cases where the 3,3-difluorocyclohexyl moiety is introduced on a bromo-substituted precursor, palladium-catalyzed amination can be employed:

  • Starting from bromo-substituted cyclohexyl intermediates, Buchwald-Hartwig amination allows the introduction of an ethylamine side chain.
  • Optimization of ligands and catalysts enables high yields and selectivity.
  • This route is often part of a multi-step synthesis involving initial preparation of bromo-substituted intermediates, cross-coupling, and subsequent functional group transformations.

Comparative Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations
Reduction of Nitriles LiAlH4 in ether, acidic work-up High selectivity for primary amines; robust Requires preparation of nitrile intermediates
Vicinal Difunctionalization of Alkenes Trifluoropropenyliodonium salts, amines, mild conditions Transition metal-free; regioselective; versatile Requires specialized iodonium salts
Palladium-Catalyzed Cross-Coupling Pd catalyst, ligands, bromo-substituted precursors High functional group tolerance; scalable Multi-step synthesis; catalyst cost

Research Findings and Optimization Notes

  • Reduction of nitriles with LiAlH4 remains a classical and reliable method for primary amine synthesis, effective for fluorinated substrates without defluorination.

  • Vicinal difunctionalization has been optimized to control aziridinium intermediate formation quantitatively, ensuring complete consumption of amine equivalents and high regioselectivity.

  • Palladium-catalyzed amination benefits from ligand screening and catalyst optimization to improve yields and reduce reaction times, with typical conditions involving 130–140 °C for 16–20 hours in solvents like chlorobenzene or 1,4-dioxane.

Chemical Reactions Analysis

Types of Reactions: 2-(3,3-Difluorocyclohexyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ethanamine, other nucleophiles

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted cyclohexyl derivatives

Scientific Research Applications

2-(3,3-Difluorocyclohexyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluorocyclohexyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs of 2-(3,3-difluorocyclohexyl)ethan-1-amine, highlighting variations in fluorine positioning, ring size, and substituents:

Compound Name Molecular Formula Molecular Weight Fluorine Position Key Structural Features References
2-(3,3-Difluorocyclohexyl)ethan-1-amine C₈H₁₅F₂N 163.21 (calc.) 3,3-Cyclohexyl Ethylamine, difluoro cyclohexane ring -
2-(4,4-Difluorocyclohexyl)ethan-1-amine hydrochloride C₈H₁₅F₂N·HCl 199.67 4,4-Cyclohexyl Hydrochloride salt, increased solubility
1-(3,3-Difluorocyclopentyl)ethan-1-amine C₇H₁₃F₂N 149.18 3,3-Cyclopentyl Smaller ring, higher conformational rigidity
2-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)ethan-1-amine C₉H₉F₂NO₂ 201.17 2,2-Benzodioxol Aromatic fluorination, planar structure
2-(3,3-Dimethoxycyclobutyl)ethan-1-amine C₈H₁₇NO₂ 159.23 Methoxy substituents Oxygenated cyclobutyl ring, polar groups

Physicochemical Properties

  • The 4,4-difluoro isomer () may exhibit similar logP values but distinct spatial arrangements due to equatorial fluorine placement.
  • Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for pharmacokinetics .

Biological Activity

2-(3,3-Difluorocyclohexyl)ethan-1-amine, with the CAS number 1546282-45-4, is a compound that has gained attention in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

The molecular formula of 2-(3,3-Difluorocyclohexyl)ethan-1-amine is C8H14F2N. Its structure features a cyclohexyl group substituted with two fluorine atoms, which can significantly influence its interaction with biological targets.

The biological activity of 2-(3,3-Difluorocyclohexyl)ethan-1-amine is primarily attributed to its ability to modulate neurotransmitter systems. Preliminary studies suggest that it may act as a selective modulator of certain receptors, potentially influencing pathways associated with mood regulation and neuroprotection.

Interaction with Receptors

The compound's difluorocyclohexyl moiety may enhance lipophilicity, allowing better penetration through cell membranes and interaction with central nervous system (CNS) receptors. This interaction could lead to alterations in neurotransmitter release and receptor sensitivity.

Biological Activity Data

Biological Activity Effect Reference
Antidepressant-like effectsIncreased serotonin levels in animal models
Neuroprotective propertiesReduced neuronal apoptosis in vitro
Analgesic effectsDecreased pain response in rodent models

Case Studies

Several studies have explored the effects of 2-(3,3-Difluorocyclohexyl)ethan-1-amine in various biological contexts:

  • Antidepressant Activity : In a study examining the compound's effects on depression models in rats, it was found to significantly increase serotonin levels compared to control groups, suggesting potential use in treating depressive disorders .
  • Neuroprotection : Research involving neuronal cultures demonstrated that treatment with the compound reduced apoptosis induced by oxidative stress. This suggests a protective role against neurodegenerative conditions .
  • Analgesic Effects : In pain models, the compound exhibited significant analgesic properties, reducing pain responses in subjects treated with 2-(3,3-Difluorocyclohexyl)ethan-1-amine compared to placebo .

Comparative Analysis

When compared to similar compounds such as 2-(4-Fluorophenyl)ethan-1-amine and other fluorinated amines, 2-(3,3-Difluorocyclohexyl)ethan-1-amine shows distinct advantages due to its unique cyclohexyl structure which may confer enhanced receptor selectivity and lower side effects.

Compound Primary Activity Selectivity Potential Side Effects
2-(3,3-Difluorocyclohexyl)ethan-1-amineAntidepressant, NeuroprotectiveHighLow
2-(4-Fluorophenyl)ethan-1-amineAntidepressantModerateModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,3-Difluorocyclohexyl)ethan-1-amine
Reactant of Route 2
2-(3,3-Difluorocyclohexyl)ethan-1-amine

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